molecular formula C14H18NO4P B6615822 5-Diethylphosphonomethyl-2-phenyl oxazole CAS No. 89102-79-4

5-Diethylphosphonomethyl-2-phenyl oxazole

Cat. No. B6615822
CAS RN: 89102-79-4
M. Wt: 295.27 g/mol
InChI Key: CNAWNMRETZLNQE-UHFFFAOYSA-N
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Description

5-Diethylphosphonomethyl-2-phenyl oxazole, or 5-DEP-2-PO, is an organic compound belonging to the family of oxazoles. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of 132-133°C. 5-DEP-2-PO is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in organic synthesis and as a catalyst for various reactions.

Scientific Research Applications

5-DEP-2-PO has been used in a variety of scientific research applications, such as the synthesis of new compounds, the study of organic reactions, and the development of new catalysts. It has also been used as a reagent in the synthesis of pharmaceuticals and agrochemicals. In addition, 5-DEP-2-PO has been used to study enzyme-catalyzed reactions, as well as for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-DEP-2-PO is not fully understood. However, it is believed that it acts as a nucleophile and reacts with electrophilic substrates to form a covalent bond. The reaction is thought to proceed through a series of intermediates, including a phosphonate anion, an oxazole intermediate, and a hydrolysis product.
Biochemical and Physiological Effects
5-DEP-2-PO has been found to have no significant biochemical or physiological effects in humans. It has been tested in animal models and has been found to be non-toxic and non-carcinogenic. However, further research is needed to fully understand its potential effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-DEP-2-PO in lab experiments is its low cost and ease of synthesis. It is also relatively stable and can be used in a variety of reactions. The main limitation is its low reactivity, which can make it difficult to use in certain reactions.

Future Directions

In the future, 5-DEP-2-PO could be used to synthesize a variety of new compounds and to study organic reactions. It could also be used to develop new catalysts and as a reagent in the synthesis of pharmaceuticals and agrochemicals. In addition, further research is needed to better understand its mechanism of action and potential biochemical and physiological effects.

properties

IUPAC Name

5-(diethoxyphosphorylmethyl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18NO4P/c1-3-17-20(16,18-4-2)11-13-10-15-14(19-13)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAWNMRETZLNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CN=C(O1)C2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20706254
Record name Diethyl [(2-phenyl-1,3-oxazol-5-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20706254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Diethylphosphonomethyl-2-phenyl oxazole

CAS RN

89102-79-4
Record name Phosphonic acid, [(2-phenyl-5-oxazolyl)methyl]-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89102-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl [(2-phenyl-1,3-oxazol-5-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20706254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chloromethyl-2-phenyl oxazole (870 mgs, 4.50 mmol) and triethylphosphite (1.17 ml, 6.75 mmol) were heated at reflux for 3 h, cooled, the excess triethylphosphite removed under reduced pressure and the residue column chormatographed (0 to 5% MeOH/CH2Cl2, 10 g silica) to give the title compound (794 mgs, 2.69 mmol, 60%); δH (CDCl3) 1.30 (6H, t, J 7 Hz, OCH2CH3), 3.30 (2H, d, JP-H 22 Hz, CH2 --P) 4.10 (4H, m, OCHH2CH3), 7.00 (1H, d, JP-H 3 Hz, CH-4), 7.40 (3H, m, Ph), 8.00 (2H, m, Ph).
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step One
Yield
60%

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